molecular formula C18H19NO B14470372 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine CAS No. 67066-46-0

5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine

Cat. No.: B14470372
CAS No.: 67066-46-0
M. Wt: 265.3 g/mol
InChI Key: RPDWVVIAUFLUHC-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Organic solvents like toluene or ethanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products

    Oxidation Products: Oxazolidinones

    Reduction Products: Amines

    Substitution Products: Substituted oxazolidines

Scientific Research Applications

5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Known for their antibiotic properties.

    Phenylethylamines: Compounds with stimulant and psychoactive effects.

    Amino Alcohols: Precursors in the synthesis of oxazolidines.

Uniqueness

5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and an oxazolidine ring makes it a versatile compound in various applications.

Properties

CAS No.

67066-46-0

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

5-methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine

InChI

InChI=1S/C18H19NO/c1-15-14-19(17-10-6-3-7-11-17)18(20-15)13-12-16-8-4-2-5-9-16/h2-13,15,18H,14H2,1H3

InChI Key

RPDWVVIAUFLUHC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(O1)C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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